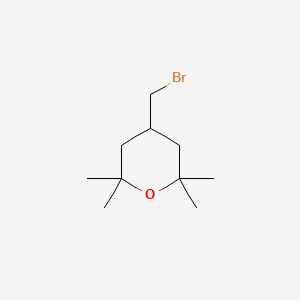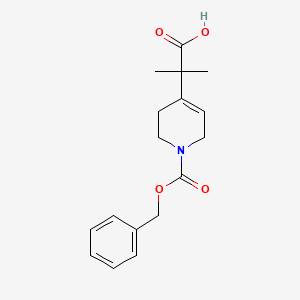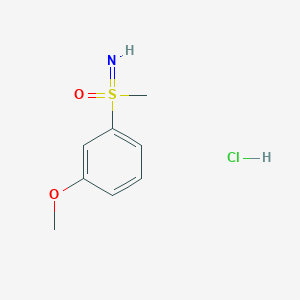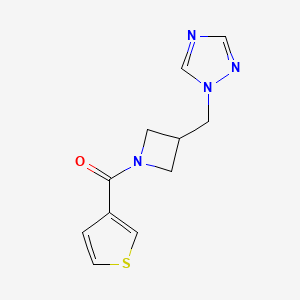
trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine: is a heterocyclic compound with the molecular formula C16H22N6 and a molecular weight of 298.39 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine typically involves the reaction of 4-methylpyrimidine with cyclohexane-1,4-diamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction .
Análisis De Reacciones Químicas
Types of Reactions: trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine is used as a building block for the synthesis of more complex molecules . It is also employed in the study of heterocyclic chemistry and the development of new synthetic methodologies .
Biology: The compound is used in biological research to study its interactions with various biomolecules, such as proteins and nucleic acids . It is also investigated for its potential as a ligand in metal coordination complexes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications . It is studied for its ability to bind to specific molecular targets and its potential as a drug candidate .
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds . It is also employed in the production of specialty chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine involves its ability to interact with specific molecular targets . The compound can bind to proteins and nucleic acids, affecting their structure and function . This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
trans-N1,N4-Bis(quinolin-2-ylmethylene)cyclohexane-1,4-diamine: This compound has similar structural features but contains quinoline moieties instead of pyrimidine rings.
trans-N1,N4-Bis(4-chloropyrimidin-2-yl)cyclohexane-1,4-diamine: This compound has chlorinated pyrimidine rings, which may confer different chemical and biological properties.
Uniqueness: trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine is unique due to its specific substitution pattern on the pyrimidine rings . This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity .
Propiedades
IUPAC Name |
1-N,4-N-bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-7-9-17-15(19-11)21-13-3-5-14(6-4-13)22-16-18-10-8-12(2)20-16/h7-10,13-14H,3-6H2,1-2H3,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXZEOMQPMSXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCC(CC2)NC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2655128.png)









![N-methyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2655147.png)


